

# TYRA-200: A New Generation Tackles Resistance in FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TYRA-200  |           |
| Cat. No.:            | B15544667 | Get Quote |

A head-to-head comparison of **TYRA-200** with first-generation Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors (TKIs) reveals a significant advancement in combating acquired resistance, a primary challenge in the treatment of FGFR-driven malignancies. Preclinical data demonstrates **TYRA-200**'s potent and selective activity against both wild-type FGFR and, crucially, clinically observed resistance mutations that render earlier inhibitors ineffective.

First-generation FGFR TKIs, such as pemigatinib, infigratinib, and erdafitinib, have marked a significant step forward in personalized oncology, offering clinical benefits to patients with tumors harboring FGFR gene alterations. However, the emergence of acquired resistance, frequently driven by mutations in the FGFR kinase domain, limits the long-term efficacy of these therapies. **TYRA-200**, a next-generation, orally bioavailable FGFR1/2/3 inhibitor, has been specifically designed to address this unmet need by maintaining potent inhibitory activity against these resistant forms of the enzyme.

## **Unveiling the Mechanism: Overcoming Resistance Where Others Falter**

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that, when activated, trigger downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] In several cancers, genetic alterations such as fusions, amplifications, or mutations can lead to the constitutive activation of FGFR signaling, driving tumor growth.



First-generation FGFR TKIs are ATP-competitive inhibitors that bind to the kinase domain of the receptor, effectively blocking its activity. However, tumors can develop resistance through the acquisition of secondary mutations within this domain. Two of the most common types of resistance mutations are "gatekeeper" mutations (e.g., V565F/L in FGFR2) and "molecular brake" mutations (e.g., N550K/H/D in FGFR2).[3][4][5][6] These mutations sterically hinder the binding of first-generation TKIs, rendering them less effective.

**TYRA-200** has been engineered with an adaptable binding mode to accommodate the conformational changes induced by these resistance mutations, allowing it to maintain potent inhibition.[7] This key differentiation is substantiated by preclinical data demonstrating **TYRA-200**'s superior potency against various FGFR2 mutants compared to first-generation inhibitors.

## Quantitative Comparison: A Look at the Preclinical Data

The following tables summarize the preclinical data for **TYRA-200** in comparison to first-generation FGFR TKIs, highlighting its activity against wild-type and mutant FGFR2.

Table 1: Enzymatic Inhibition (IC50, nM) of FGFR2 Wild-Type and Clinically Relevant Mutants

| Compound     | FGFR2 (Wild-<br>Type) | FGFR2 N550K<br>(Molecular<br>Brake) | FGFR2 V565F<br>(Gatekeeper) | FGFR2 V564I<br>(Gatekeeper) |
|--------------|-----------------------|-------------------------------------|-----------------------------|-----------------------------|
| TYRA-200     | 0.05[7]               | 0.53[7]                             | 0.15[7]                     | -                           |
| Pemigatinib  | 1.2[8]                | -                                   | >100 (V564F)[8]             | 7[8]                        |
| Infigratinib | 1.0[9]                | -                                   | -                           | -                           |
| Erdafitinib  | Low nM[3]             | 5x increase vs<br>WT[8]             | -                           | -                           |
| Futibatinib  | 1.4[10]               | -                                   | 50.6 (V565L)[10]            | 1.3 (V565I)[10]             |

Note: Data is compiled from multiple sources and may not be from direct head-to-head studies. Experimental conditions may vary.



Table 2: Cellular Inhibition (IC50, nM) in FGFR2-Driven Cell Lines

| Compound    | Ba/F3 FGFR2 (Wild-<br>Type) | AN3CA<br>(Endogenous<br>FGFR2 N550K) | Ba/F3 FGFR2<br>V565F |
|-------------|-----------------------------|--------------------------------------|----------------------|
| TYRA-200    | 3.0 - 27[7]                 | 11[7]                                | 3.0 - 27[7]          |
| Futibatinib | -                           | -                                    | -                    |

Note: Data is compiled from multiple sources and may not be from direct head-to-head studies. Experimental conditions may vary.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Compound    | Xenograft Model        | Dosing            | Tumor Growth<br>Inhibition             |
|-------------|------------------------|-------------------|----------------------------------------|
| TYRA-200    | AN3CA (FGFR2<br>N550K) | 10 & 15 mg/kg BID | 80% tumor regression[11]               |
| TYRA-200    | Ba/F3 FGFR2 V565F      | 10 & 15 mg/kg BID | 64% tumor regression[11]               |
| Futibatinib | Ba/F3 FGFR2 V565F      | 15 mg/kg QD       | Delayed tumor<br>growth, no regression |

Note: Data is compiled from multiple sources and may not be from direct head-to-head studies. Experimental conditions may vary.

### Visualizing the Science: Pathways and Protocols

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.





Click to download full resolution via product page

Figure 1: Simplified FGFR Signaling Pathway.





Click to download full resolution via product page

Figure 2: Mechanism of Action and Resistance.





Click to download full resolution via product page

Figure 3: General Experimental Workflow.

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of the key experimental protocols used in the preclinical evaluation of FGFR TKIs.

## Enzymatic Kinase Inhibition Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)

This assay is designed to measure the binding affinity of an inhibitor to the kinase of interest.

Reagent Preparation: Prepare a 3X solution of the test compound (e.g., TYRA-200), a 3X solution of the FGFR kinase and a europium-labeled anti-tag antibody mixture, and a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.[2][12][13][14][15]



- Assay Procedure: In a 384-well plate, add 5 μL of the test compound, followed by 5 μL of the kinase/antibody mixture, and finally 5 μL of the tracer.[12][13]
- Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[12][13]
- Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring timeresolved fluorescence resonance energy transfer (TR-FRET). The signal is measured at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[15]
- Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value, the
  concentration of inhibitor that displaces 50% of the tracer, is determined by plotting the
  emission ratio against the logarithm of the inhibitor concentration and fitting the data to a
  sigmoidal dose-response curve.[14]

# Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16][17]

- Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.[9][18]
- Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (typically 72-120 hours).[7][19]
- Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
   Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9][18]
- Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
   [9][18]
- Data Acquisition: Measure the luminescence using a luminometer.[17]



 Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is calculated by plotting the luminescence signal against the logarithm of the compound concentration.

#### In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the antitumor efficacy of a TKI in a mouse model.

- Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in an appropriate medium, sometimes mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[10][20][21][22]
- Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume with calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
- Drug Administration: Administer the test compound (e.g., TYRA-200) and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage).[10]
- Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.[10][23]
- Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group. Tumor regression is noted if the tumor volume decreases from the initial measurement.[11]

### Conclusion

The preclinical data strongly suggest that **TYRA-200** represents a significant advancement over first-generation FGFR TKIs. Its ability to potently inhibit clinically relevant resistance mutations in FGFR2, which are a major cause of treatment failure with existing therapies, positions it as a promising therapeutic agent for patients with FGFR-driven cancers. The in vivo data demonstrating tumor regression in models harboring these mutations further underscores



its potential clinical utility. As **TYRA-200** progresses through clinical development, it holds the promise of providing a more durable and effective treatment option for this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 'Molecular Brake' in the Kinase Hinge Region Regulates the Activity of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The irreversible FGFR inhibitor KIN-3248 overcomes FGFR2 kinase domain mutations -PMC [pmc.ncbi.nlm.nih.gov]
- 7. TYRA-200: a potent oral FGFR inhibitor tackling resistance mutations | BioWorld [bioworld.com]
- 8. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. TYRA-200 retains potency across multiple resistance mutations | BioWorld [bioworld.com]
- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific SG [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]



- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific US [thermofisher.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. ir.tyra.bio [ir.tyra.bio]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
- 23. revvity.com [revvity.com]
- To cite this document: BenchChem. [TYRA-200: A New Generation Tackles Resistance in FGFR-Driven Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544667#benchmarking-tyra-200-against-first-generation-fgfr-tkis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com